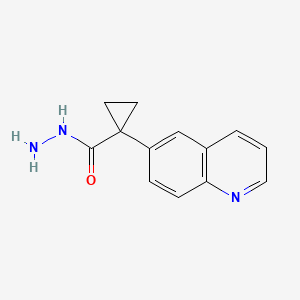
1-(Quinolin-6-yl)cyclopropanecarbohydrazide
Cat. No. B8394928
M. Wt: 227.26 g/mol
InChI Key: WCSAMXQXUAOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507676B2
Procedure details


A solution of methyl 1-(quinolin-6-yl)cyclopropanecarboxylate (513 mg, 2.26 mmol) and hydrazine monohydrate (3.39 g, 67.7 mmol) in 5 mL of methanol was heated at reflux overnight. After cooling, solvent was removed in vacuo to afford the title compound (513 mg, 100%). LCMS (method A): [MH]+=228, tR=2.88 min.
Quantity
513 mg
Type
reactant
Reaction Step One



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3([C:14]([O:16]C)=O)[CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.[NH2:19][NH2:20]>CO>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3([C:14]([NH:19][NH2:20])=[O:16])[CH2:13][CH2:12]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
513 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C1(CC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3.39 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C1(CC1)C(=O)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 513 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
